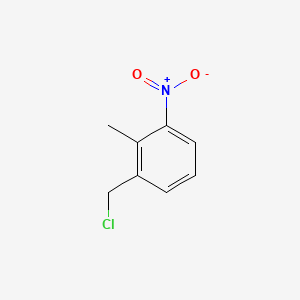

2-Methyl-3-nitrobenzyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(chloromethyl)-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNDXQGZPOZITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209212 | |

| Record name | alpha-Chloro-2-methyl-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60468-54-4 | |

| Record name | 1-(Chloromethyl)-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60468-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-2-methyl-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060468544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chloro-2-methyl-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-chloro-2-methyl-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Chloro-2-methyl-3-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F9H65R9XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-3-nitrobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-Methyl-3-nitrobenzyl chloride, a key intermediate in various synthetic applications. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on detailed experimental protocols and structured data presentation.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a light yellow to brown crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 60468-54-4 | |

| Molecular Formula | C8H8ClNO2 | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Melting Point | 43-46 °C | [1][3] |

| Flash Point | 113 °C (closed cup) | [2] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| Solubility | Soluble in Toluene | |

| Storage | Room temperature, in a cool, dark place (<15°C), under inert gas. Moisture sensitive. | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from 3-Nitro-o-xylene. The overall workflow involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to an intermediate that is subsequently chlorinated.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic acid from 3-Nitro-o-xylene

Materials:

-

3-Nitro-o-xylene

-

Manganese acetate

-

Cobalt acetate

-

n-Hexanoic acid

-

Hydrogen peroxide

-

Sodium hydroxide solution

-

Hydrochloric acid

-

500 ml three-necked flask

-

HPLC for reaction monitoring

Procedure:

-

To a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.

-

Add 76 g (0.66 mol) of n-hexanoic acid to the flask.

-

Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the reaction mixture.

-

Gradually increase the temperature to 60°C and maintain the reaction for 12 hours. Monitor the reaction progress using HPLC.

-

Once the concentration of 3-nitro-o-xylene is less than 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction system and separate the aqueous layer.

-

Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.

-

Collect the precipitated product by suction filtration to obtain 2-methyl-3-nitrobenzoic acid.[4]

Step 2a: Synthesis of 2-Methyl-3-nitrobenzyl alcohol from 2-Methyl-3-nitrobenzoic acid

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

Sodium borohydride (NaBH4)

-

Tetrahydrofuran (THF)

-

Methanesulfonic acid

-

Hydrochloric acid

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

In a suitable reaction vessel, mix 500 mL of THF and 76.5 g of NaBH4 and stir for 30 minutes at ambient temperature.

-

Prepare a solution of 250 g of 2-methyl-3-nitrobenzoic acid in 750 mL of THF.

-

Add the 2-methyl-3-nitrobenzoic acid solution to the NaBH4 suspension and continue stirring for 30 minutes at ambient temperature.

-

Slowly add 90 mL of methanesulfonic acid to the reaction mixture with continuous stirring.

-

After the reaction is complete, acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.

-

Evaporate the ethyl acetate to yield 2-methyl-3-nitrobenzyl alcohol as a yellow oil.

-

Purify the product by crystallization from cyclohexane.[5]

Step 2b: Synthesis of 2-Methyl-3-nitrobenzoyl chloride from 2-Methyl-3-nitrobenzoic acid

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

Thionyl chloride

-

Reaction flask with reflux condenser

Procedure:

-

In a reaction flask equipped with a reflux condenser, combine 100 g of 2-methyl-3-nitro-benzoic acid and 500 ml of thionyl chloride.

-

Reflux the mixture for 15 hours.

-

After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain 2-methyl-3-nitro-benzoyl chloride.[6]

Step 3: Synthesis of this compound

The final step involves the conversion of either 2-methyl-3-nitrobenzyl alcohol or 2-methyl-3-nitrobenzoyl chloride to the desired product.

From 2-Methyl-3-nitrobenzyl alcohol (Conceptual Protocol):

-

Reagents: Thionyl chloride (SOCl2) or a similar chlorinating agent like phosphorus pentachloride (PCl5).

-

General Procedure: The alcohol would be treated with the chlorinating agent, often in an inert solvent. The reaction progress would be monitored by techniques like TLC or GC. Upon completion, the reaction mixture would be worked up to isolate the this compound.

From 2-Methyl-3-nitrobenzoyl chloride (Conceptual Protocol):

-

Reagents: A reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions would be critical to selectively reduce the acid chloride to the benzyl chloride without affecting the nitro group.

-

General Procedure: The benzoyl chloride would be carefully reacted with the reducing agent under controlled temperature conditions. An aqueous workup would follow to isolate the crude product, which would then be purified.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. Spectral data is available for this compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify the number and types of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the C-Cl bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Gas Chromatography (GC): To assess the purity of the final product.[1]

References

- 1. This compound | 60468-54-4 | TCI AMERICA [tcichemicals.com]

- 2. CAS 60468-54-4 | 4754-5-X2 | MDL MFCD00007165 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | 60468-54-4 [chemicalbook.com]

- 4. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Methyl-3-nitrobenzyl alcohol | 23876-13-3 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound(60468-54-4)IR [m.chemicalbook.com]

An In-depth Technical Guide to the Photodissociation Mechanism of the 2-Methyl-3-nitrobenzyl Photolabile Protecting Group

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanistic Overview

Photolabile protecting groups (PPGs), or "caging" groups, are essential tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules. By rendering a molecule inert until exposed to light, PPGs allow for targeted activation in complex biological systems. The nitrobenzyl family of PPGs is one of the most widely utilized, owing to its synthetic accessibility and well-characterized photochemical properties.

This guide focuses on the 2-methyl-3-nitrobenzyl PPG. It is crucial to note that the photochemical mechanism of nitrobenzyl PPGs is highly dependent on the relative positions of the nitro group and the benzylic carbon from which the protected molecule is released. The vast majority of research has centered on ortho-nitrobenzyl systems. The user-specified "2-methyl-3-nitrobenzyl" group places the nitro group in a meta position relative to the benzylic carbon. This distinction is critical, as meta- and ortho-nitrobenzyl compounds follow fundamentally different photodissociation pathways.

This document will therefore address both the canonical mechanism associated with the more common ortho-nitrobenzyl isomers and the proposed, distinct mechanism for the meta-substituted 2-methyl-3-nitrobenzyl group.

The Core Photochemical Mechanisms

The Canonical Mechanism: ortho-Nitrobenzyl Group Photolysis

The photoremoval of ortho-nitrobenzyl PPGs is a well-established intramolecular redox reaction, often described as a Norrish Type II-like process.[1][2] This mechanism is characterized by the formation of a transient aci-nitro intermediate.

The key steps are as follows:

-

Photoexcitation: Upon absorption of UV light (typically in the 300-365 nm range), the ortho-nitrobenzyl moiety is promoted to an excited triplet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a diradical species.

-

aci-Nitro Intermediate Formation: This diradical rapidly rearranges into a key intermediate known as the aci-nitro tautomer. This transient species is often detectable by laser flash photolysis, typically showing an absorption maximum around 400 nm.[3][4]

-

Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a series of rearrangements. This process can involve the formation of a cyclic isoxazolinol intermediate.[3][5] Ultimately, this cascade leads to the cleavage of the bond to the protected molecule (the leaving group, X) and the formation of a 2-nitrosobenzaldehyde (or ketone) byproduct.

-

Byproduct Reactions: The 2-nitrosobenzaldehyde byproduct can absorb light at similar wavelengths to the parent compound and may undergo further reactions, such as dimerization to form an azo compound, which can complicate photolysis experiments by acting as an inner filter.

Proposed Mechanism: meta-Nitrobenzyl Group Photolysis (2-Methyl-3-nitrobenzyl)

In contrast to their ortho-isomers, the photochemistry of meta-nitrobenzyl compounds in aqueous solution does not proceed via the aci-nitro intermediate. Instead, the mechanism is proposed to be a photooxygenation involving a carbanion intermediate, which is often pH-dependent.[6]

The proposed steps for the 2-methyl-3-nitrobenzyl PPG are:

-

Photoexcitation: The molecule absorbs a photon, leading to an excited state.

-

Carbanion Formation: In aqueous solution, the excited state is believed to facilitate the deprotonation of the benzylic carbon, forming a meta-nitrobenzyl carbanion. This process is catalyzed by base.

-

Reaction with Oxygen: The carbanion intermediate reacts with dissolved molecular oxygen to form a hydroperoxy anion.

-

Hydroperoxide Formation: Protonation of the anion yields a stable α-hydroperoxy ether.

-

Hydrolysis and Release: This hydroperoxide is then susceptible to hydrolysis (often acid-catalyzed), which cleaves the bond to the leaving group and releases the protected molecule, hydrogen peroxide, and 2-methyl-3-nitrobenzaldehyde.

Quantitative Data

Table 1: Representative Photolysis Quantum Yields for various ortho-Nitrobenzyl Protected Compounds

| Protecting Group | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 2-Nitrobenzyl | Phosphate | 347 | 0.54 | aq. buffer, pH 7 | Kaplan et al., 1978 |

| 2-Nitrobenzyl | Carboxylate | 350 | 0.11 | Dioxane/H₂O | Patchornik et al., 1970 |

| 4,5-Dimethoxy-2-nitrobenzyl | Carbamate (Nvoc) | 350 | 0.04 | Methanol | Bochet et al., 2000 |

| 1-(2-Nitrophenyl)ethyl | ATP ('caged ATP') | 347 | 0.63 | aq. buffer, pH 7.2 | Walker et al., 1988 |

| 2-Nitrobenzyl | Methyl Ether | 254 | 0.49 | H₂O | Wirz et al., 2004[5] |

Note: This table is for illustrative purposes with related compounds, as data for the 2-methyl-3-nitrobenzyl group is not available.

Detailed Experimental Protocols

The study of PPG mechanisms relies on a combination of synthesis, steady-state photolysis, and time-resolved spectroscopy.

Protocol 1: Synthesis of a 2-Methyl-3-nitrobenzyl Protected Ether (General Procedure)

This protocol describes a general method for attaching the PPG to a hydroxyl group.

-

Preparation of Alkoxide: Dissolve the alcohol to be protected (1.0 eq) in a dry aprotic solvent such as DMF or THF. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., Argon). Stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

-

Coupling Reaction: To the alkoxide solution, add a solution of 2-methyl-3-nitrobenzyl bromide (1.2 eq) in the same dry solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected compound.

Protocol 2: Determination of Photolysis Quantum Yield (Φ) by Chemical Actinometry

This protocol uses a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to quantify the photon flux of the light source.

-

Solution Preparation: Prepare a solution of the 2-methyl-3-nitrobenzyl protected compound in a suitable solvent (e.g., buffered aqueous solution or acetonitrile). Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄). Adjust the concentrations of both solutions so that their absorbance at the irradiation wavelength is low (< 0.1) to ensure uniform light absorption.

-

Actinometer Irradiation: Fill a quartz cuvette with the actinometer solution. Irradiate for a fixed period using a monochromatic light source (e.g., a laser or a lamp with a bandpass filter).

-

Actinometer Analysis: After irradiation, develop the actinometer by adding a solution of 1,10-phenanthroline and a buffer. Measure the absorbance of the resulting Fe²⁺-phenanthroline complex at its λ_max (e.g., 510 nm). Calculate the moles of Fe²⁺ formed, and from this, determine the total photon flux of the light source.

-

Sample Irradiation: Irradiate an identical volume of the sample solution in the same cuvette under the exact same conditions (light source, geometry, time) as the actinometer.

-

Sample Analysis: Quantify the amount of substrate consumed or product formed using a calibrated analytical technique, such as HPLC with a standard curve.

-

Calculation: The quantum yield (Φ) is calculated as the ratio of the moles of the substrate photolyzed to the moles of photons absorbed by the sample.

Protocol 3: Transient Absorption Spectroscopy using Laser Flash Photolysis (LFP)

LFP is used to detect and characterize short-lived intermediates like the aci-nitro species.

-

Sample Preparation: Prepare a solution of the 2-methyl-3-nitrobenzyl compound in the desired solvent. The solution should have an optical density of ~0.3-0.5 at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser). Degas the solution by bubbling with Argon or Nitrogen for at least 20 minutes to remove oxygen, which can quench excited states.

-

Experimental Setup: Place the sample in a quartz flow cell within the LFP spectrometer. The setup consists of a high-energy pulsed laser (the "pump" beam) oriented at 90 degrees to a continuous or quasi-continuous probe light source (e.g., a Xenon lamp).

-

Data Acquisition: Fire a single laser pulse into the sample to generate the transient species. The probe light passes through the sample, and any change in its intensity due to absorption by the transient species is detected by a photomultiplier tube after passing through a monochromator.

-

Kinetic Traces: Record the change in optical density (ΔOD) at a specific wavelength as a function of time (from nanoseconds to milliseconds). This provides the kinetic decay profile of the intermediate at that wavelength.

-

Transient Spectrum: Repeat the process at various probe wavelengths to construct a full transient absorption spectrum (ΔOD vs. wavelength) at a specific time delay after the laser flash. This allows for the identification of intermediates by their characteristic absorption spectra.

Conclusion

The 2-methyl-3-nitrobenzyl group represents an interesting but understudied photolabile protecting group. Its meta-nitro substitution pattern strongly suggests a photolysis mechanism that deviates from the canonical pathway established for the more common ortho-nitrobenzyl PPGs. While the ortho-isomers react via an intramolecular hydrogen abstraction to form an aci-nitro intermediate, the 2-methyl-3-nitrobenzyl group is predicted to undergo a photooxygenation reaction in aqueous media, proceeding through a carbanion intermediate. This mechanistic divergence has significant implications for its application, influencing factors such as byproduct formation, pH sensitivity, and the requirement for oxygen. For professionals in drug development and chemical biology, understanding these distinct pathways is critical for the rational design of photocaged compounds and the interpretation of experimental results. Further specific investigation into the 2-methyl-3-nitrobenzyl group is warranted to quantify its photophysical parameters and confirm the proposed mechanism.

References

- 1. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Analysis of 2-Methyl-3-nitrobenzyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-nitrobenzyl chloride, a key intermediate in various synthetic applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

While specific experimental spectra for this compound are not publicly available in spectral databases, the following tables present predicted data based on the compound's structure and known spectroscopic trends. These tables are intended to serve as a reference for researchers in confirming the identity and purity of synthesized this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.4 | m | 3H | Ar-H |

| ~ 4.7 | s | 2H | -CH₂Cl |

| ~ 2.5 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Ar-C (C-NO₂) |

| ~ 138 | Ar-C (C-CH₃) |

| ~ 135 | Ar-CH |

| ~ 130 | Ar-C (C-CH₂Cl) |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 45 | -CH₂Cl |

| ~ 20 | Ar-CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1585 | Medium-Strong | C=C stretch (aromatic) |

| 1530 - 1500 | Strong | N-O asymmetric stretch (nitro group) |

| 1450 - 1400 | Medium | C=C stretch (aromatic) |

| 1360 - 1345 | Strong | N-O symmetric stretch (nitro group) |

| 800 - 700 | Strong | C-H bend (out-of-plane, aromatic) |

| 750 - 650 | Strong | C-Cl stretch |

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 185/187 | Major | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 150 | Major | [M-Cl]⁺ |

| 139 | Minor | [M-NO₂]⁺ |

| 121 | Minor | [M-Cl-NO]⁺ |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

The instrument is locked to the deuterium signal of the CDCl₃ solvent.

-

A standard single-pulse experiment is performed.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H spectrum.

-

Chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

-

Mass Analysis and Detection:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-3-nitrobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 2-Methyl-3-nitrobenzyl chloride (CAS No. 60468-54-4). This compound, with the molecular formula C₈H₈ClNO₂, is a substituted benzyl chloride derivative whose properties are of interest in various chemical synthesis and drug development processes.

Core Properties of this compound

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 43-46 °C | |

| Purity (typical) | >97% |

Solubility Profile

Limited quantitative solubility data for this compound is publicly available. However, based on its chemical structure—a substituted aromatic ring—and information on related compounds, a qualitative solubility profile can be inferred. Benzyl chloride itself is slightly soluble in water and soluble in many organic solvents. The presence of the polar nitro group and the nonpolar methyl group on the benzene ring of this compound suggests it will exhibit low solubility in water and higher solubility in organic solvents.

| Solvent | Predicted Solubility | Notes |

| Water | Very Low | Benzyl chlorides are generally poorly soluble in water[2]. The polar nitro group may slightly increase aqueous solubility compared to unsubstituted benzyl chloride, but overall solubility is expected to be minimal. |

| Toluene | Soluble | A supplier indicates solubility in toluene. This is expected due to the aromatic nature of both the solute and the solvent. |

| Methanol | Soluble | Expected to be soluble due to the polarity of methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent and is expected to solubilize the compound. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent and is likely to be a good solvent for this compound. |

| Dichloromethane | Soluble | A common non-polar organic solvent that is expected to solubilize the compound. |

Stability Characteristics

This compound is indicated to be a reactive and potentially unstable compound under certain conditions.

Hydrolytic Stability: The compound is described as "moisture sensitive," which strongly suggests it is susceptible to hydrolysis. The benzylic chloride moiety is prone to nucleophilic substitution by water, which would lead to the formation of 2-methyl-3-nitrobenzyl alcohol and hydrochloric acid. The presence of an electron-withdrawing nitro group on the benzene ring is expected to influence the rate of hydrolysis.

Thermal Stability: Nitrobenzyl halides are known to be thermally unstable and can decompose exothermally. A study on nitrobenzyl halogenide isomers indicated that ortho isomers are less stable than meta and para isomers. While this compound is a meta-nitro substituted compound, caution should still be exercised at elevated temperatures. Decomposition may produce hazardous gases.

Photostability: Nitrobenzyl compounds are known to be photoreactive and can undergo photodegradation upon exposure to light. The 2-nitrobenzyl group, for instance, is a well-known photolabile protecting group. While the substitution pattern is different in this compound, sensitivity to light should be assumed in the absence of specific data.

| Condition | Predicted Stability | Degradation Products (Predicted) |

| Aqueous Solutions (Hydrolysis) | Low | 2-Methyl-3-nitrobenzyl alcohol, Hydrochloric Acid |

| Elevated Temperature | Low to Moderate | Various decomposition products (potentially including NOx, HCl) |

| Exposure to Light | Low | Photodegradation products |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard laboratory procedures and regulatory guidelines.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Caption: Workflow for determining the solubility of this compound.

Detailed Steps:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg). Prepare a series of vials each containing a precise volume (e.g., 1 mL) of the selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, toluene, dichloromethane).

-

Equilibration: Add the weighed compound to each vial. Seal the vials and place them in a shaker or vortexer set to a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Observation: After the equilibration period, visually inspect each vial for the presence of undissolved solid.

-

Quantification:

-

If the compound has completely dissolved, the solubility is greater than the initial concentration. The experiment can be repeated with a higher starting concentration.

-

If undissolved solid remains, the solution is saturated. Carefully centrifuge the vials to pellet the solid. Withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and dilute as necessary.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 mL based on the measured concentration and any dilution factors.

Protocol for Stability Testing (Hydrolysis, Thermal, and Photostability)

This protocol is based on the principles outlined in the ICH guidelines for stability testing and is designed to assess the degradation of this compound under various stress conditions.

Caption: General workflow for conducting stability studies on this compound.

Detailed Steps:

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. For hydrolysis, a co-solvent like acetonitrile may be needed to ensure initial solubility in the aqueous media.

-

Forced Degradation Studies:

-

Hydrolysis: Incubate the sample solution in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions at a controlled temperature (e.g., room temperature or elevated).

-

Thermal Degradation: Store both the solid compound and a solution in a temperature-controlled oven at one or more elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.

-

-

Time-Point Analysis: At predefined time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for less stringent conditions), withdraw an aliquot of each stressed sample.

-

Sample Analysis: Immediately analyze the samples using the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of the parent compound remaining at each time point.

-

Identify and quantify any major degradation products.

-

Calculate the degradation rate constants and half-life of the compound under each stress condition.

-

Signaling Pathways and Logical Relationships

The primary chemical transformation of interest from a stability perspective is the hydrolysis of the benzylic chloride. This reaction proceeds via a nucleophilic substitution mechanism.

Caption: Simplified reaction pathway for the hydrolysis of this compound.

This guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative that the predicted properties and the outlined protocols are used to generate empirical data specific to the intended use and storage conditions.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Methyl-3-nitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Methyl-3-nitrobenzyl chloride (CAS RN: 60468-54-4), a chemical intermediate of interest in pharmaceutical research and development. Due to its hazardous properties, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, handling precautions, emergency procedures, and disposal guidelines associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management in a laboratory setting. The primary hazards are associated with its corrosive nature and potential for causing severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1][2]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.

Signal Word: Danger

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 60468-54-4 | |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Appearance | Light yellow to brown powder or crystal | [1] |

| Melting Point | 43-46 °C (lit.) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Synonyms | 2-(Chloromethyl)-6-nitrotoluene, 1-(Chloromethyl)-2-methyl-3-nitrobenzene |

Toxicological Information

Detailed toxicological data for this compound is not extensively available. However, based on its classification, it is known to be corrosive and can cause severe skin and eye damage upon contact.[1][2] Inhalation of dust or mists may cause respiratory irritation.

It is important to note that a related compound, 4-Nitrobenzyl chloride, has a reported oral LD50 of 1809 mg/kg in rats.[4] While not directly applicable, this information suggests that nitrobenzyl chloride compounds may have significant toxicity and should be handled with extreme caution.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is mandatory before handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust, which can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can lead to severe burns. |

| Skin and Body Protection | A lab coat, and in cases of potential significant exposure, chemical-resistant overalls. | To protect the skin from accidental contact. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling the powder outside of a fume hood or in case of a spill. | To prevent inhalation of dust or mists that can cause respiratory irritation. |

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Storage

-

Container: Store in the original, tightly closed container.[1] A corrosive-resistant container with a resistant inner liner is recommended.[1]

-

Conditions: Keep in a dry, cool, and well-ventilated area.[4] Storage at room temperature is generally acceptable, with a recommendation for a cool and dark place (<15°C).

-

Incompatibilities: Avoid storage with bases, alcohols, and amines.[4]

-

Moisture: The compound is moisture-sensitive and should be stored under an inert gas.

Experimental Workflow for Safe Use

The following diagram outlines the logical workflow for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1] |

| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] Wash contaminated clothing before reuse.[1] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] Immediately call a POISON CENTER or doctor.[1] |

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor. |

Spill Response Protocol

In the event of a spill, the following protocol should be initiated immediately:

-

Evacuate: Immediately evacuate the spill area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite). Prevent the spill from entering drains.[1]

-

Neutralize (if applicable): For larger spills or if recommended by safety personnel, neutralization may be necessary.

-

Collect: Carefully collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety officer or department.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials (including contaminated PPE and absorbent materials) in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through an approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][4] Do not dispose of down the drain.

Reactivity and Incompatibilities

-

Incompatible Materials: Avoid contact with strong bases, alcohols, and amines.[4]

-

Moisture Sensitivity: The compound is sensitive to moisture.

Logical Relationship of Safety Precautions

The following diagram illustrates the hierarchical and logical relationship of safety precautions when working with this compound.

Caption: Hierarchy of safety controls for this compound.

By implementing these comprehensive safety and handling precautions, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

An In-depth Technical Guide on the Theoretical Quantum Yield of 2-Methyl-3-nitrobenzyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrobenzyl derivatives are part of the broader class of ortho-nitrobenzyl compounds, which are extensively utilized as photoremovable protecting groups (PPGs), often referred to as "caging" groups.[1][2] These compounds allow for the spatial and temporal control over the release of biologically active molecules, such as neurotransmitters, signaling lipids, and drugs, through the application of light.[3][4] The efficiency of this uncaging process is quantified by the photochemical quantum yield (Φ), which represents the number of molecules of the active substance released per photon absorbed. A high quantum yield is a critical parameter for the efficacy of a PPG, as it dictates the light dosage required to achieve a desired biological effect, thereby minimizing potential photodamage to living systems.[5] This guide provides a comprehensive overview of the theoretical and experimental aspects of the quantum yield of 2-methyl-3-nitrobenzyl derivatives, including the underlying photochemical mechanism, methods for its determination, and a summary of photophysical data for related compounds.

Core Concepts: The Photochemistry of ortho-Nitrobenzyl Derivatives

The photocleavage of o-nitrobenzyl derivatives proceeds via an intramolecular redox reaction, which is generally described as a Norrish Type II-like process.[1][6] Upon absorption of UV or near-visible light, the nitro group is excited to a triplet state. This is followed by the abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the excited nitro group, leading to the formation of a transient aci-nitro intermediate.[3][6] This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde or a related byproduct.[6][7]

The quantum yield of this process is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group. Electron-donating substituents on the benzene ring can influence the absorption properties and the stability of the excited state, thereby affecting the quantum yield.[3]

Quantitative Data on Photophysical Properties

| Derivative | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Solvent |

| 1-(2-Nitrophenyl)ethyl phosphate | Phosphate | Not specified | 0.49–0.63 | Not specified |

| o-Nitrobenzyl derivatives | Various | Not specified | Varies with leaving group | Not specified |

| 4,5-Dimethoxy-2-nitrobenzyl caged compounds | Various | Not specified | Generally higher than unsubstituted o-nitrobenzyl | Not specified |

Note: The quantum yield is highly dependent on the specific derivative and experimental conditions. The data presented above should be considered as a general reference.

Experimental Protocols for Determining Photochemical Quantum Yield

The determination of the photochemical quantum yield is a critical step in the evaluation of any new photoremovable protecting group. The most common method involves chemical actinometry, which uses a chemical system with a well-known quantum yield to measure the photon flux of the light source.

Principle of Chemical Actinometry

Chemical actinometry relies on irradiating a solution of a chemical actinometer, for which the quantum yield (Φ_act) of a specific photochemical reaction is accurately known. By measuring the extent of the reaction, the total number of photons absorbed by the actinometer solution can be calculated. This information is then used to calibrate the light source. The quantum yield of the compound of interest (Φ_sample) can then be determined by irradiating a solution of the sample under identical conditions and measuring the amount of photoproduct formed.

A General Protocol Using Potassium Ferrioxalate Actinometry

Potassium ferrioxalate is a widely used chemical actinometer for the UV and visible regions of the spectrum.

Materials:

-

Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O

-

Sulfuric acid (H₂SO₄), 0.1 M

-

1,10-Phenanthroline solution

-

Sodium acetate buffer

-

Sample of the 2-methyl-3-nitrobenzyl derivative

-

Solvent for the sample (e.g., acetonitrile, buffered aqueous solution)

-

UV-Vis spectrophotometer

-

Photoreactor with a monochromatic light source (e.g., laser or filtered lamp)

-

Quartz cuvettes

Procedure:

-

Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate in 0.1 M H₂SO₄. The concentration should be chosen to ensure nearly complete absorption of the incident light at the irradiation wavelength.

-

Irradiation of Actinometer: Fill a quartz cuvette with the actinometer solution and place it in the photoreactor. Irradiate the solution for a known period. A non-irradiated sample should be kept in the dark as a control.

-

Analysis of Actinometer: After irradiation, take an aliquot of the actinometer solution and add the 1,10-phenanthroline solution and sodium acetate buffer. The Fe²⁺ ions produced during the photolysis of ferrioxalate form a colored complex with 1,10-phenanthroline. Measure the absorbance of this complex using a UV-Vis spectrophotometer.

-

Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer and the measured amount of Fe²⁺ formed, calculate the photon flux of the light source.

-

Irradiation of Sample: Prepare a solution of the 2-methyl-3-nitrobenzyl derivative in a suitable solvent. The concentration should be such that the absorbance at the irradiation wavelength is known and ideally in the linear range of the spectrophotometer. Irradiate this solution under the same conditions as the actinometer.

-

Analysis of Sample: Quantify the amount of the released molecule or the photoproduct formed using a suitable analytical technique, such as HPLC or NMR spectroscopy.

-

Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = (moles of product formed) / (moles of photons absorbed by the sample)

Signaling Pathways and Biological Applications

2-Methyl-3-nitrobenzyl derivatives are designed as photoremovable protecting groups to be biologically inert until irradiated with light. Their primary role in the context of cell signaling is to serve as a "cage" for a biologically active molecule.[3] Upon photolysis, the active molecule is released, which can then interact with its biological target and initiate a signaling cascade.

Therefore, there are no signaling pathways that are directly initiated by the 2-methyl-3-nitrobenzyl moiety itself. Instead, these compounds are tools to study existing signaling pathways with high spatial and temporal precision. For example, a 2-methyl-3-nitrobenzyl derivative could be used to cage a neurotransmitter. The caged compound would be inactive until light is shone on a specific neuron or region of the brain, at which point the neurotransmitter would be released, activating its receptors and triggering a neuronal signal.

The versatility of the o-nitrobenzyl scaffold allows for the caging of a wide array of biomolecules, including:

-

Neurotransmitters: for studying neuronal communication.

-

Signaling lipids: to investigate their role in intracellular signaling.[3]

-

Second messengers (e.g., Ca²⁺, cAMP): to probe their downstream effects.

-

Enzyme inhibitors: for controlled modulation of enzyme activity.

-

Therapeutic agents: for targeted drug delivery.[4]

Mandatory Visualizations

Photocleavage Mechanism of o-Nitrobenzyl Derivatives

Caption: Photocleavage of o-nitrobenzyl compounds.

Experimental Workflow for Quantum Yield Determination

Caption: Quantum yield determination workflow.

Conclusion

2-Methyl-3-nitrobenzyl derivatives hold significant promise as photoremovable protecting groups for a wide range of applications in chemical biology and drug development. While specific quantum yield data for this particular substitution pattern remains to be published, the well-established photochemistry of the o-nitrobenzyl class provides a strong theoretical framework for their function. The experimental protocols outlined in this guide offer a clear path for the characterization of their photochemical efficiency. Future research focused on the synthesis and detailed photophysical analysis of 2-methyl-3-nitrobenzyl derivatives will be crucial for unlocking their full potential in the precise, light-mediated control of biological processes.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. [sonar.ch]

The Evolution of Nitrobenzyl Caging Groups: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the historical development and current state of nitrobenzyl-based photoremovable protecting groups, commonly known as "caging" groups. Tailored for researchers, scientists, and professionals in drug development, this document details the core principles, key chemical modifications, and diverse applications of these indispensable tools in controlling biological processes with high spatiotemporal precision.

Introduction: The Dawn of Photochemical Control

The ability to initiate biological processes at a specific time and location is paramount for understanding complex cellular signaling and for the development of targeted therapeutics. The concept of "caging" a biologically active molecule involves its temporary inactivation through the covalent attachment of a photoremovable protecting group (PPG). Subsequent irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule and restoring its function.

The ortho-nitrobenzyl (o-NB) moiety stands as the foundational and most widely utilized class of PPGs. Its journey began with the pioneering work of Kaplan, Forbush, and Hoffman in 1978, who successfully synthesized a "caged" version of adenosine triphosphate (ATP) using a 1-(2-nitrophenyl)ethyl (NPE) group. This seminal work opened the door for the precise photochemical control of a vast array of biological molecules, from neurotransmitters and second messengers to nucleic acids and proteins.

Historical Development and Key Structural Modifications

The initial o-nitrobenzyl scaffold, while effective, presented certain limitations, including low aqueous solubility and an absorption maximum in the UV region, which can be damaging to biological tissues. These challenges spurred decades of chemical innovation aimed at optimizing the properties of nitrobenzyl-based caging groups.

Key milestones in the development of nitrobenzyl caging groups include:

-

Improving Aqueous Solubility and Release Kinetics: The introduction of substituents on the aromatic ring and the benzylic carbon has been a primary strategy for enhancing the utility of nitrobenzyl cages. The development of 4,5-dimethoxy-2-nitrobenzyl (DMNB) and its derivatives significantly improved water solubility and shifted the absorption maximum to longer, less damaging wavelengths.

-

The α-Carboxy-2-nitrobenzyl (CNB) Group: This modification proved to be a breakthrough for caging neurotransmitters like glutamate. The addition of a carboxyl group at the benzylic position enhanced water solubility and provided a convenient handle for attaching to amino groups.

-

Nitrophenylethyl (NPE) Cages: The addition of a methyl group to the benzylic carbon, creating the 1-(2-nitrophenyl)ethyl (NPE) cage, was found to reduce the reactivity of the nitroso ketone byproduct formed upon photolysis.

-

Pushing Absorption to Longer Wavelengths: A significant focus of modern research has been to develop nitrobenzyl derivatives that can be cleaved by visible or even near-infrared (NIR) light. This is crucial for applications requiring deep tissue penetration and for minimizing phototoxicity. Strategies have included extending the π-conjugation of the aromatic system. However, a persistent challenge is the often-observed inverse relationship between a red-shifted absorption maximum and the quantum yield of uncaging.[1]

-

Two-Photon Uncaging: The development of nitrobenzyl derivatives with large two-photon absorption cross-sections has enabled highly localized uncaging in three dimensions, a critical advancement for neuroscience and other fields requiring subcellular precision.

Quantitative Data of Nitrobenzyl Caging Groups

The efficiency of a photoremovable protecting group is characterized by several key parameters. The following table summarizes these properties for a selection of historically significant and recently developed nitrobenzyl-based caging groups.

| Caging Group | Abbreviation | λmax (nm) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Notes |

| o-Nitrobenzyl | NB | ~260-280 | ~0.01-0.1 | Low | The parent scaffold. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-360 | ~0.01-0.05 | ~0.01-0.05 | Improved solubility and red-shifted λmax. |

| 1-(2-Nitrophenyl)ethyl | NPE | ~260-280 | ~0.05-0.1 | - | Reduced byproduct reactivity. |

| α-Carboxy-2-nitrobenzyl | CNB | ~260-280 | ~0.03-0.15 | - | Enhanced water solubility, ideal for amines. |

| 4-Methoxy-7-nitroindolinyl | MNI | ~390-400 | ~0.03-0.08 | ~0.05-0.1 | Effective for two-photon uncaging of glutamate. |

| Dialkylamino-biphenyl | - | ~380-400 | ~0.01-0.03 | up to 11 | High two-photon sensitivity.[2] |

Note: Values can vary depending on the caged molecule, solvent, and pH. GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹).

Experimental Protocols

This section provides representative methodologies for the synthesis of key nitrobenzyl precursors, the caging of a model biomolecule, and a general procedure for photolytic uncaging.

Synthesis of o-Nitrobenzyl Bromide

o-Nitrobenzyl bromide is a key precursor for the synthesis of many nitrobenzyl-based caging groups. The following is a representative radical bromination protocol.

Materials:

-

o-Nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or a suitable alternative solvent)

Procedure:

-

Dissolve o-nitrotoluene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

-

Heat the reaction mixture to reflux under illumination with a UV lamp (e.g., a sunlamp) for several hours. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude o-nitrobenzyl bromide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caging of γ-Aminobutyric Acid (GABA) with the CNB Group (bis-CNB-GABA)

This protocol describes the synthesis of a doubly caged GABA analog, bis-CNB-GABA, which exhibits low receptor interference.[3][4]

Materials:

-

tert-Butyl 2-bromo-2-(2-nitrophenyl)acetate

-

γ-Aminobutyric acid (GABA)

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Combine tert-Butyl 2-bromo-2-(2-nitrophenyl)acetate and γ-aminobutyric acid (GABA) in DMF under a nitrogen atmosphere.[5]

-

Add potassium carbonate to the mixture and stir at an elevated temperature (e.g., 65 °C) for an extended period (e.g., 36 hours).[5]

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting doubly protected GABA derivative by column chromatography.

-

For the final deprotection of the tert-butyl esters, dissolve the purified compound in a suitable solvent and treat with trifluoroacetic acid (TFA).

-

After the deprotection is complete, remove the TFA under reduced pressure to yield bis-CNB-GABA. Further purification can be achieved by preparative HPLC.

General Protocol for Photolytic Uncaging

This protocol outlines a general procedure for the photolytic release of a caged compound in a biological experiment.

Materials:

-

Caged compound of interest

-

Appropriate buffer solution (e.g., artificial cerebrospinal fluid for neuronal studies)

-

Light source capable of emitting at the λmax of the caging group (e.g., UV lamp, laser, or LED)

-

Microscope with appropriate optics for delivering the light stimulus

Procedure:

-

Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the experimental buffer.

-

Pre-equilibrate the biological preparation (e.g., cell culture or brain slice) with the solution containing the caged compound in the dark to allow for diffusion and binding.

-

Position the preparation under the microscope and focus on the region of interest.

-

Deliver a pulse of light of the appropriate wavelength and duration to the target area using the light source. The intensity and duration of the light pulse will determine the amount of active compound released.

-

Simultaneously record the biological response using appropriate techniques (e.g., patch-clamp electrophysiology, fluorescence imaging).

-

Perform control experiments to ensure that the light stimulus itself or the photolysis byproducts do not elicit a response in the absence of the caged compound.

Visualizing Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate a key signaling pathway investigated using nitrobenzyl-caged compounds and a typical experimental workflow.

References

- 1. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

CAS number 60468-54-4 properties and suppliers

An In-depth Technical Guide to 2-Methyl-3-nitrobenzyl Chloride (CAS 60468-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 60468-54-4, is a substituted aromatic haloalkane.[1] Its chemical structure, featuring a reactive chloromethyl group and a nitro group on a toluene backbone, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a list of commercial suppliers, and insights into its primary application as a precursor in the synthesis of pharmaceutical compounds, most notably the dopamine agonist Ropinirole.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 60468-54-4 | [1][2][3] |

| Synonyms | 1-(Chloromethyl)-2-methyl-3-nitrobenzene, 2-(Chloromethyl)-6-nitrotoluene | [3][4] |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Appearance | Light yellow to brown powder or crystals | [4] |

| Melting Point | 43-46 °C | [3] |

| Boiling Point | 299.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.2797 (Rough Estimate) | [1] |

| Flash Point | >113 °C (>235.4 °F) | |

| Solubility | Soluble in Toluene | [4] |

| InChI Key | XZNDXQGZPOZITR-UHFFFAOYSA-N | |

| SMILES | Cc1c(CCl)cccc1--INVALID-LINK--=O |

Health and Safety Information

This compound is classified as a hazardous substance. It is known to be a lachrymatory agent, causing irritation and tearing of the eyes.[1] It is also corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. It should be stored in a cool, dark place under an inert atmosphere.[4]

Commercial Suppliers

This compound is available from a number of chemical suppliers. The following table lists some of the prominent suppliers. Purity and available quantities may vary.

| Supplier | Purity |

| TCI (Tokyo Chemical Industry) | >98.0% (GC) |

| Sigma-Aldrich (Merck) | 97% |

| Apollo Scientific | ≥95% |

| SynQuest Laboratories, Inc. | Not specified |

| ChemicalBook | Varies by listing |

| Doron Scientific | Not specified |

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the pharmaceutical drug Ropinirole.[5][6][7][8] Ropinirole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[6] The synthesis of Ropinirole often involves the reaction of a compound structurally similar to this compound with dipropylamine, followed by further chemical transformations to form the final active pharmaceutical ingredient.

The following diagram illustrates a simplified synthetic pathway for Ropinirole, highlighting the role of a 2-methyl-3-nitrophenyl derivative.

Caption: A simplified workflow for the synthesis of Ropinirole.

Representative Experimental Protocol: N-Alkylation

Objective: To synthesize an N-alkylated product by reacting this compound with a primary or secondary amine.

Materials:

-

This compound

-

A primary or secondary amine (e.g., dipropylamine)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Reaction vessel with a magnetic stirrer and a reflux condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Purification system (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine and the non-nucleophilic base in the anhydrous aprotic solvent.

-

Addition of Alkylating Agent: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure N-alkylated product.

-

Characterization: Characterize the purified product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

The following diagram illustrates the general workflow for this N-alkylation reaction.

Caption: A generalized workflow for an N-alkylation experiment.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of the drug Ropinirole. Its properties and reactivity make it a useful building block in organic chemistry. Researchers and drug development professionals working with this compound should be aware of its hazardous nature and handle it with appropriate safety precautions. While direct applications in biological signaling research are not prominent, its role in the synthesis of neuroactive compounds underscores its importance in the broader field of medicinal chemistry.

References

- 1. This compound | 60468-54-4 [chemicalbook.com]

- 2. CAS 60468-54-4 | 4754-5-X2 | MDL MFCD00007165 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 60468-54-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 60468-54-4 | TCI Deutschland GmbH [tcichemicals.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: ROPINIROLE [orgspectroscopyint.blogspot.com]

- 6. CN101891641A - Stable forms and preparation of key intermediates of ropinirole hydrochloride - Google Patents [patents.google.com]

- 7. US20090043111A1 - Novel process for ropinirole preparation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Protection of Primary Amines with 2-Methyl-3-nitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of primary amines is a critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The 2-nitrobenzyl group and its derivatives are well-established as photolabile protecting groups (PPGs), offering the advantage of traceless removal under mild UV irradiation, which avoids the need for harsh chemical reagents that could compromise sensitive functional groups elsewhere in the molecule.[1][2] This application note provides a detailed protocol for the protection of primary amines using 2-methyl-3-nitrobenzyl chloride, a derivative of the 2-nitrobenzyl protecting group. The resulting N-(2-methyl-3-nitrobenzyl) amine can be cleaved photolytically to regenerate the free amine.

Data Presentation

The following table summarizes typical reaction outcomes for the protection of a representative primary amine with this compound. Please note that yields may vary depending on the specific substrate and optimization of reaction conditions.

| Entry | Primary Amine Substrate | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Method |

| 1 | Benzylamine | 12 | 85 | >95 | ¹H NMR, LC-MS |

| 2 | n-Butylamine | 16 | 78 | >95 | ¹H NMR, GC-MS |

| 3 | Aniline | 24 | 65 | >90 | ¹H NMR, LC-MS |

Experimental Protocols

A. Protocol for the Protection of a Primary Amine with this compound

This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.

Materials:

-

Primary amine (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or TEA, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and deprotonation of the amine.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methyl-3-nitrobenzyl) protected amine.

-

Characterize the purified product by ¹H NMR and mass spectrometry.

B. Protocol for the Photolytic Deprotection of N-(2-methyl-3-nitrobenzyl) Protected Amine

This protocol describes the removal of the 2-methyl-3-nitrobenzyl protecting group using UV light. The mechanism of photoremoval for 2-nitrobenzyl-based protecting groups is well-documented and proceeds via a Norrish Type II reaction.[1]

Materials:

-

N-(2-methyl-3-nitrobenzyl) protected amine

-

Solvent (e.g., methanol, acetonitrile, or a mixture with water)

-

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, emitting at >300 nm)

-

Quartz reaction vessel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the N-(2-methyl-3-nitrobenzyl) protected amine in a suitable solvent in a quartz reaction vessel. The concentration should be relatively dilute to ensure efficient light penetration.

-

Irradiate the solution with a UV lamp at a wavelength typically greater than 300 nm. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion of the deprotection, remove the solvent under reduced pressure.

-

The crude product contains the deprotected amine and the 2-methyl-3-nitrosobenzaldehyde byproduct. If necessary, purify the deprotected amine by silica gel column chromatography or an acid-base extraction to remove the byproduct.

-

Characterize the final product to confirm the removal of the protecting group.

Visualizations

Caption: Workflow for the protection of primary amines and subsequent photolytic deprotection.

Conclusion